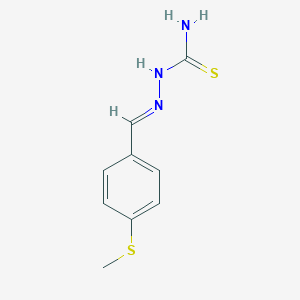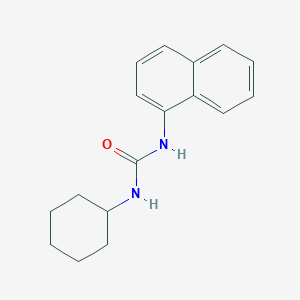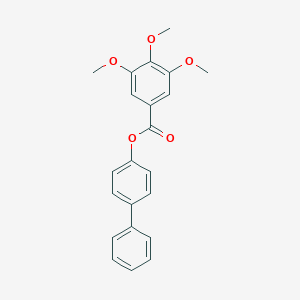![molecular formula C15H8F3NO3 B185585 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione CAS No. 5375-27-9](/img/structure/B185585.png)
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione, also known as TFPID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFPID is a heterocyclic compound that contains a trifluoromethoxy group, which makes it highly reactive and versatile.
作用机制
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione is not fully understood, but it is believed to involve the interaction of the trifluoromethoxy group with various biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can ultimately affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione can have a wide range of biochemical and physiological effects, depending on the specific application. For example, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and modulate the activity of enzymes. Additionally, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has several advantages for use in laboratory experiments, including its high reactivity and versatility. However, there are also some limitations to its use, such as its potential toxicity and the complexity of its synthesis. Additionally, the reactivity of the trifluoromethoxy group can make it difficult to control the specific interactions of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione with biological molecules.
未来方向
There are several future directions for research on 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in the field of organic electronics, and the exploration of its activity against specific types of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione and to identify potential side effects and toxicity.
合成方法
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione can be synthesized through several methods, including the reaction of 4-trifluoromethoxyaniline with phthalic anhydride in the presence of a catalyst, or by the reaction of 2-nitrobenzaldehyde with 4-trifluoromethoxyaniline followed by reduction of the nitro group. The synthesis of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been extensively studied for its potential applications in various areas of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has also shown promising results in the field of organic photovoltaics, where it has been used as an electron acceptor in bulk heterojunction solar cells. Additionally, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry, where it has shown activity against cancer cells and bacterial infections.
属性
CAS 编号 |
5375-27-9 |
|---|---|
产品名称 |
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione |
分子式 |
C15H8F3NO3 |
分子量 |
307.22 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)22-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H |
InChI 键 |
SPIFAQZETZNUOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




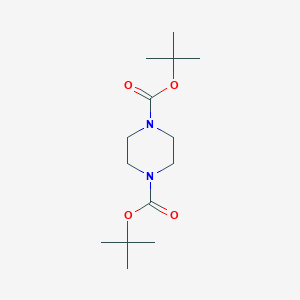
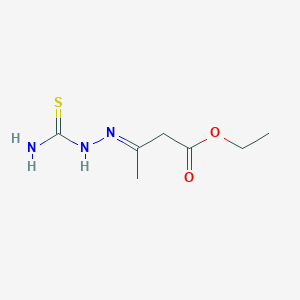

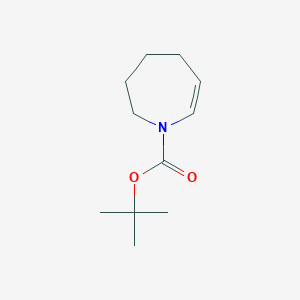
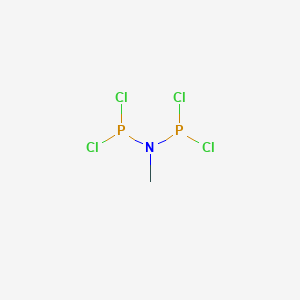
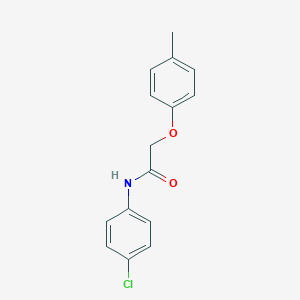
![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

